molecular formula C7H13NO2 B1613145 1-Isopropylazetidine-3-carboxylic acid CAS No. 959238-28-9

1-Isopropylazetidine-3-carboxylic acid

Cat. No.: B1613145
CAS No.: 959238-28-9
M. Wt: 143.18 g/mol
InChI Key: GVMUGUGCWQHJGM-UHFFFAOYSA-N
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Description

1-Isopropylazetidine-3-carboxylic acid is a heterocyclic organic compound featuring a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylazetidine-3-carboxylic acid can be synthesized through the reductive amination of acetone with 3-azetidine carboxylic acid. This method involves the reduction of the imine intermediate formed between acetone and 3-azetidine carboxylic acid, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reductive amination processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropylazetidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropylazetidine-3-carboxylic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound’s azetidine ring is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

    Azetidine-3-carboxylic acid: Shares the azetidine ring but lacks the isopropyl group.

    1-Methylazetidine-3-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group.

    1-Ethylazetidine-3-carboxylic acid: Contains an ethyl group instead of an isopropyl group

Uniqueness: 1-Isopropylazetidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-propan-2-ylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMUGUGCWQHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628786
Record name 1-(Propan-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-28-9
Record name 1-(1-Methylethyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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